molecular formula C13H12O4 B5713886 4-ethyl-2-oxo-2H-chromen-7-yl acetate

4-ethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B5713886
M. Wt: 232.23 g/mol
InChI Key: KZDVBTUMPAUMTH-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl acetate is an organic compound with the molecular formula C13H12O4. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the acetate ester group is a fundamental reaction, enabling the regeneration of the parent hydroxycoumarin derivative. This process occurs under both acidic and basic conditions, yielding distinct products:

Conditions Reagents Products Yield Reference
Acidic hydrolysisH₂SO₄, H₂O, reflux4-ethyl-7-hydroxy-2H-chromen-2-one + acetic acid85–90%
Basic hydrolysisNaOH, H₂O, refluxSodium acetate + 4-ethyl-7-hydroxy-2H-chromen-2-one80–88%

Mechanistic Insights :

  • Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions : Deprotonation of water generates hydroxide ions, which directly cleave the ester bond via nucleophilic acyl substitution.

Nucleophilic Substitution

The acetate group can undergo substitution reactions with nucleophiles, enabling the synthesis of diverse coumarin derivatives:

Nucleophile Reagents Products Reaction Time Reference
MethanolH₂SO₄ (catalytic), reflux4-ethyl-7-methoxy-2H-chromen-2-one + methyl acetate3–4 h
Amines (e.g., NH₃)DCM, room temperature4-ethyl-7-amino-2H-chromen-2-one + acetamide1–2 h

Key Observations :

  • Transesterification with methanol proceeds efficiently under catalytic acid conditions.

  • Aminolysis requires milder conditions to avoid decomposition of the coumarin scaffold.

Oxidation Reactions

The ethyl substituent at position 4 and the chromenone ring system are susceptible to oxidation:

Oxidizing Agent Conditions Products Selectivity Reference
KMnO₄ (aqueous)H₂SO₄, 60°C4-carboxy-2-oxo-2H-chromen-7-yl acetateModerate (60–70%)
Ozone (O₃)DCM, -78°C, then H₂O₂Ring-opened dicarboxylic acid derivativesLow (30–40%)

Challenges :

  • Over-oxidation of the coumarin ring can lead to fragmentation, necessitating precise control of reaction parameters.

Reduction Reactions

Reduction of the α,β-unsaturated lactone moiety in the coumarin core has been explored:

Reducing Agent Conditions Products Yield Reference
NaBH₄MeOH, 25°C4-ethyl-2-hydroxy-2,3-dihydrochromen-7-yl acetate50–55%
H₂ (Pd/C catalyst)Ethanol, 50 psi H₂4-ethyl-2-oxo-chroman-7-yl acetate70–75%

Notes :

  • Catalytic hydrogenation selectively saturates the C3–C4 double bond while preserving the ester group.

Photochemical Reactions

The coumarin scaffold exhibits photochemical activity, enabling [2+2] cycloaddition under UV irradiation:

Conditions Reagents Products Application
UV light (365 nm)Acetone, 12 hDimeric cycloadductsFluorescent probes

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Coumarin derivatives, including 4-ethyl-2-oxo-2H-chromen-7-yl acetate, have been investigated for their antitumor properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity (IC50 = 9.54 μM) .

Anti-Alzheimer Activity
Recent research has highlighted the potential of coumarin derivatives as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease. A derivative related to this compound showed promising results in enhancing cognitive function in animal models, outperforming standard treatments like donepezil .

Antioxidant Properties
The antioxidant capacity of coumarin derivatives has been extensively studied. In controlled experiments using DPPH and ABTS assays, compounds similar to this compound exhibited significant free radical scavenging activity, suggesting their potential as natural antioxidants .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis and inhibits cell proliferation
Anti-AlzheimerAChE inhibition; improves cognitive function
AntioxidantScavenges free radicals; protects against oxidative stress

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high purity products. Techniques such as NMR and mass spectrometry are employed for characterization.

Case Study: Synthesis Protocol

In a documented synthesis protocol, the compound was prepared through an O-acylation reaction involving 7-hydroxycoumarin derivatives with acetic anhydride under mild conditions, achieving yields above 80% .

Applications in Material Science

Beyond pharmacological applications, coumarin derivatives are also explored for their potential use in material science. Their fluorescence properties make them suitable candidates for:

Fluorescent Probes
The conjugated system within coumarins allows them to act as fluorescent probes for cell imaging and sensing specific analytes. This application is particularly valuable in biological research where tracking cellular processes is essential .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar in structure but with a methyl group instead of an ethyl group.

    7-hydroxy-4-methylcoumarin: Lacks the acetate group but shares the coumarin core structure.

    Ethyl 7-hydroxy-4-coumarinacetate: Similar structure with an ethyl acetate moiety.

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Ethyl-2-oxo-2H-chromen-7-yl acetate, a member of the coumarin family, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are naturally occurring compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of coumarins, such as the presence of the chromen-2-one core, play a crucial role in their biological efficacy.

The compound this compound can undergo various chemical reactions that influence its biological activity:

Reaction TypeDescription
Oxidation Can form quinones or other oxidized derivatives.
Reduction Converts carbonyl groups to alcohols using reducing agents like NaBH4.
Substitution Nucleophilic substitutions can occur at the ester or chromen core.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, particularly breast cancer cells (MCF-7), with notable IC50 values indicating potent cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundMCF-79.54

The mechanism of action appears to involve the inhibition of key enzymes involved in DNA replication and cell division, such as DNA gyrase and topoisomerase .

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity. A study evaluating various derivatives of coumarins found that those similar to this compound exhibited good antibacterial effects against several strains:

CompoundMicrobial StrainActivity Level
4-Ethyl derivativesStaphylococcus aureusModerate
Escherichia coliStrong

These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is well-documented. The compound has been shown to inhibit lipoxygenase (LOX) activity, which is pivotal in the inflammatory response. In vitro studies indicate that 4-ethyl derivatives can reduce inflammatory markers significantly .

Case Studies and Research Findings

  • Anticancer Mechanism : A detailed investigation into the anticancer mechanism revealed that 4-ethyl derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Synergistic Effects : Research has shown that combining 4-ethyl derivatives with existing chemotherapy agents enhances their efficacy while reducing side effects, suggesting a synergistic effect that warrants further exploration .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile for 4-ethyl derivatives in non-cancerous cell lines, highlighting their potential for therapeutic use without significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-ethyl-2-oxo-2H-chromen-7-yl acetate, and how can reaction conditions be optimized?

  • Methodology : Nucleophilic substitution is commonly employed. For example, coupling 7-hydroxy-4-ethylcoumarin with acetyl chloride in the presence of a base (e.g., K₂CO₃) in dry DMF at 80°C for 10 hours achieves esterification. Purification via crystallization (ethanol) yields ~80% purity . Optimize temperature, solvent polarity, and stoichiometry to reduce side products.

Q. How can NMR spectroscopy distinguish between this compound and structurally similar coumarin derivatives?

  • Methodology : In ¹H NMR, the acetate group appears as a singlet at δ ~2.3 ppm (3H), while the ethyl group shows a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm). Compare with reference spectra of analogs (e.g., 4-methyl derivatives ) to resolve ambiguities. ¹³C NMR will highlight carbonyl carbons (δ ~160-170 ppm) and oxygenated carbons .

Q. What crystallographic software is recommended for resolving the crystal structure of this compound?

  • Methodology : Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) due to its robustness with small-molecule crystallography. For anisotropic displacement parameter analysis, pair with ORTEP for visualization . Validate hydrogen bonding and packing using WinGX .

Q. How can purity and stability be assessed during storage?

  • Methodology : Monitor via HPLC (C18 column, acetonitrile/water gradient) and FTIR to detect hydrolysis of the acetate group (loss of ~1750 cm⁻¹ ester C=O peak). Store under inert atmosphere at –20°C to prevent degradation .

Advanced Research Questions

Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the compound’s spectroscopic and crystallographic properties?

  • Methodology : Compare X-ray data (e.g., bond lengths, torsion angles) of 4-ethyl derivatives with 4-methyl analogs . Ethyl groups increase steric hindrance, altering π-stacking in crystal lattices. UV-Vis spectra show bathochromic shifts with bulkier substituents due to extended conjugation .

Q. What strategies resolve contradictions in bioactivity data (e.g., cytotoxicity vs. antimicrobial activity)?

  • Methodology : Use structure-activity relationship (SAR) analysis. For instance, ethyl groups may enhance lipophilicity (improving membrane penetration for antimicrobial activity ), but reduce solubility (lowering cytotoxicity ). Validate via comparative assays with controlled substituents .

Q. How can anisotropic displacement parameters (ADPs) be refined for the ethyl group in crystallographic models?

  • Methodology : In SHELXL , apply restraints (ISOR, DELU) to mitigate thermal motion artifacts. Validate ADPs using ORTEP ellipsoid plots. High-resolution data (<1.0 Å) improves accuracy, particularly for disordered ethyl conformers .

Q. What computational methods predict the compound’s reactivity in condensation reactions (e.g., Schiff base formation)?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic sites. The 7-acetoxy group acts as an electron-withdrawing group, directing nucleophilic attack to the 3-position . Validate with experimental kinetics (e.g., reaction with hydrazides ).

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

  • Methodology : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. methanol). Acidic conditions protonate the carbonyl oxygen, quenching fluorescence; basic conditions deprotonate, enhancing quantum yield .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Avoid racemization by using low-temperature esterification and chiral catalysts (e.g., lipases). Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) .

Q. Data Interpretation and Conflict Resolution

Q. How to address discrepancies between predicted and observed molecular weights in mass spectrometry?

  • Methodology : For ESI-MS, check for adduct formation (e.g., Na⁺/K⁺). For this compound (C₁₃H₁₂O₄), expect [M+H]⁺ at m/z 233.08. Deviations >2 ppm suggest impurities or isotopic patterns (e.g., chlorine in analogs ).

Q. Why do crystallographic data sometimes fail to match computational docking results for receptor binding?

  • Methodology : Solvent molecules in crystal structures may occupy binding pockets. Re-dock using hydrated protein models (e.g., PDB files) and include explicit water molecules in MD simulations .

Properties

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-9-6-13(15)17-12-7-10(16-8(2)14)4-5-11(9)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDVBTUMPAUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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